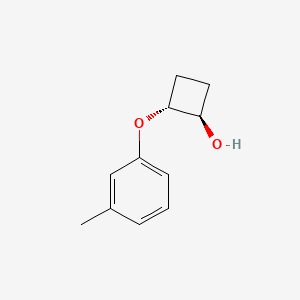![molecular formula C18H21N5O3S2 B13354495 Allyl 3-{3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}phenyl ether](/img/structure/B13354495.png)
Allyl 3-{3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}phenyl ether
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Allyl 3-{3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}phenyl ether is a complex organic compound that belongs to the class of triazolothiadiazines. This compound is characterized by its unique structure, which includes an allyl group, a piperidine ring, and a triazolothiadiazole moiety. The presence of these functional groups makes this compound a potential candidate for various applications in medicinal chemistry and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Allyl 3-{3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}phenyl ether involves multiple steps. One common synthetic route includes the acid-catalyzed cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters, leading to the formation of the triazole ring on the thiadiazole scaffold . The reaction conditions typically involve refluxing in ethanol with a catalytic amount of piperidine .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
Allyl 3-{3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}phenyl ether can undergo various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form epoxides or aldehydes.
Reduction: The nitro groups can be reduced to amines.
Substitution: The ether linkage can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the allyl group may yield epoxides, while reduction of nitro groups may produce amines.
Applications De Recherche Scientifique
Allyl 3-{3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}phenyl ether has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Mécanisme D'action
The mechanism of action of Allyl 3-{3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}phenyl ether involves its interaction with specific molecular targets. The triazolothiadiazole moiety can interact with various enzymes and receptors, leading to inhibition or activation of specific pathways. For example, it may inhibit carbonic anhydrase by binding to its active site, thereby preventing the enzyme from catalyzing the hydration of carbon dioxide .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These compounds share a similar core structure but may have different substituents.
1,2,4-Triazolo[5,1-b][1,3,5]thiadiazines: Another isomeric form with different connectivity of the triazole and thiadiazine rings.
Uniqueness
Allyl 3-{3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}phenyl ether is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its potential as a multifunctional agent in medicinal chemistry and material science sets it apart from other similar compounds.
Propriétés
Formule moléculaire |
C18H21N5O3S2 |
|---|---|
Poids moléculaire |
419.5 g/mol |
Nom IUPAC |
3-(1-methylsulfonylpiperidin-3-yl)-6-(3-prop-2-enoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C18H21N5O3S2/c1-3-10-26-15-8-4-6-13(11-15)17-21-23-16(19-20-18(23)27-17)14-7-5-9-22(12-14)28(2,24)25/h3-4,6,8,11,14H,1,5,7,9-10,12H2,2H3 |
Clé InChI |
KARIKISRUDDWDB-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)N1CCCC(C1)C2=NN=C3N2N=C(S3)C4=CC(=CC=C4)OCC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl 6-methoxy-1H-benzo[d]imidazole-2-sulfinate](/img/structure/B13354414.png)
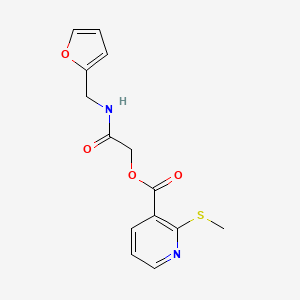
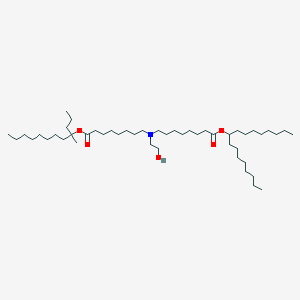
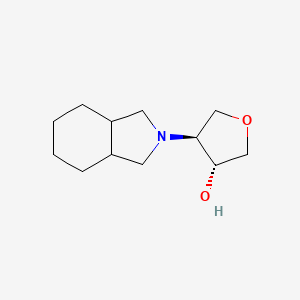
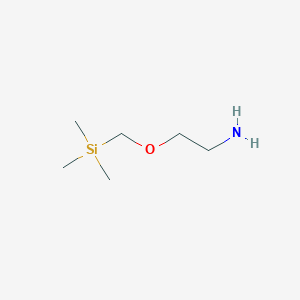

![2-[(4-fluorophenyl)(1H-indol-3-yl)methyl]-1H-indene-1,3(2H)-dione](/img/structure/B13354456.png)
![3-{2-[(2-Chloro-6-fluorobenzyl)oxy]phenyl}acrylamide](/img/structure/B13354466.png)
![2-isopropyl-N-[2-(1H-pyrrol-1-yl)ethyl]-4-quinolinecarboxamide](/img/structure/B13354468.png)
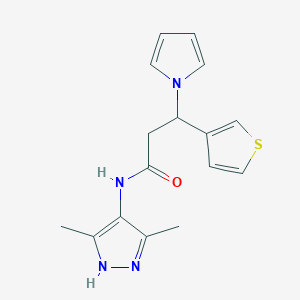
![3-[1-(Methylsulfonyl)-3-piperidinyl]-6-(2-pyrazinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13354471.png)
![1-(trichloromethyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole hydrochloride](/img/structure/B13354477.png)
![3-[6-(3-Iodophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine](/img/structure/B13354484.png)
